

# A Comparative Guide to Spectral Databases for Substituted Pyrazole Compounds

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## Compound of Interest

Compound Name: ethyl 4-bromo-1H-pyrazole-3-carboxylate

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Substituted pyrazoles are a critical class of heterocyclic compounds with wide-ranging applications in medicinal chemistry and materials science. Accurate spectral characterization is fundamental to confirming their synthesis, elucidating their structure, and understanding their physicochemical properties. This guide provides an objective comparison of prominent spectral databases for accessing data on substituted pyrazole compounds, supported by experimental data and detailed methodologies.

## Key Spectral Databases: An Overview

Several public and commercial databases serve as vital resources for the spectral data of organic compounds, including substituted pyrazoles. The most notable among these are the NIST Chemistry WebBook, the Spectral Database for Organic Compounds (SDBS), and commercial platforms like Reaxys and SciFinder. Each database offers a unique collection of spectral data, varying in the types of spectra available, the breadth of compounds covered, and the level of detail provided for experimental protocols.

## Comparative Spectral Data

To illustrate the data available in these resources, spectral information for a selection of substituted pyrazole compounds is summarized below. These tables offer a side-by-side comparison of key spectral features.

Table 1: <sup>1</sup>H NMR Chemical Shifts (δ, ppm) for Representative Substituted Pyrazoles

Compound	H-3 (ppm)	H-4 (ppm)	H-5 (ppm)	Other Protons (ppm)	Solvent
3,5-Dimethyl-1H-pyrazole	5.90 (s)	-	5.90 (s)	2.25 (s, 6H, 2xCH <sub>3</sub> )	CDCl <sub>3</sub>
1-Phenyl-3,5-dimethylpyrazole[1]	-	5.90 (s)	-	7.46-7.19 (m, 5H, Ar-H), 2.25 (s, 6H, 2xCH <sub>3</sub> )	CDCl <sub>3</sub>
1-(4-Methoxyphenyl)-3,5-dimethylpyrazole[1]	-	5.90 (s)	-	7.27 (d, 2H), 6.90 (d, 2H), 3.80 (s, 3H, OCH <sub>3</sub> ), 2.26 (s, 3H, CH <sub>3</sub> ), 2.23 (s, 3H, CH <sub>3</sub> )	CDCl <sub>3</sub>
3-Methyl-1,5-diphenyl-1H-pyrazole[1]	-	6.28 (s)	-	7.37-7.19 (m, 10H, Ar-H), 2.40 (s, 3H, CH <sub>3</sub> )	CDCl <sub>3</sub>

Table 2: <sup>13</sup>C NMR Chemical Shifts (δ, ppm) for Representative Substituted Pyrazoles

Compound	C-3 (ppm)	C-4 (ppm)	C-5 (ppm)	Other Carbons (ppm)	Solvent
3,5-Dimethyl-1H-pyrazole	148.1	106.4	148.1	12.9, 11.8 (CH <sub>3</sub> )	CDCl <sub>3</sub>
1-Phenyl-3,5-dimethylpyrazole[1]	148.1	106.4	139.4	138.4, 128.3, 126.4, 124.0 (Ar-C), 12.9, 11.8 (CH <sub>3</sub> )	CDCl <sub>3</sub>
1-(4-Methoxyphenyl)-3,5-dimethylpyrazole[1]	148.0	105.9	139.1	158.7, 132.7, 125.9, 113.7 (Ar-C), 55.1 (OCH <sub>3</sub> ), 13.1, 11.7 (CH <sub>3</sub> )	CDCl <sub>3</sub>
3-Methyl-1,5-diphenyl-1H-pyrazole[1]	148.7	107.5	142.9	139.7, 130.3, 128.2, 128.1, 127.9, 127.5, 126.4, 124.5 (Ar-C), 13.2 (CH <sub>3</sub> )	CDCl <sub>3</sub>

Table 3: Mass Spectrometry Data (m/z) for Representative Substituted Pyrazoles

Compound	Molecular Ion (M+)	Key Fragments	Database
3,5-Dimethyl-1H-pyrazole	96	95, 81, 68, 54	NIST
1-Phenyl-3-methyl-5-aminopyrazole[2]	173	172, 131, 104, 77	NIST
4-Phenyl-1H-pyrazole	144	143, 117, 90, 64	PubChem

Table 4: Infrared (IR) Spectroscopy Data (cm<sup>-1</sup>) for Representative Substituted Pyrazoles

Compound	N-H Stretch	C=N Stretch	C=C Stretch	Other Key Bands	Database/Source
3,5-Dimethyl-1H-pyrazole	~3140 (broad)	~1590	~1500	C-H stretch (~2920)	ResearchGate[3]
1-Phenyl-3-methyl-5-aminopyrazole[4]	3400, 3300 (NH <sub>2</sub> )	~1600	~1500	Aromatic C-H stretch (~3050)	NIST
General Pyrazole Ring	-	1612	-	1122, 924	ResearchGate[5]

## Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data. The following sections outline typical methodologies employed for acquiring the spectral data presented.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: Bruker, Varian, or JEOL NMR spectrometers, typically operating at proton frequencies of 300, 400, or 500 MHz.
- Sample Preparation: Samples are typically dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, D<sub>2</sub>O) at a concentration of 5-25 mg/mL. Tetramethylsilane (TMS) is often used as an internal standard.
- <sup>1</sup>H NMR Acquisition:
  - Pulse Angle: 30-45 degrees.
  - Spectral Width: 10-15 ppm.
  - Acquisition Time: 2-4 seconds.
  - Relaxation Delay: 1-5 seconds.

- Number of Scans: 16-64.
- <sup>13</sup>C NMR Acquisition:
  - Pulse Angle: 45 degrees.
  - Spectral Width: 200-250 ppm.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-10 seconds.
  - Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
- Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. Baseline correction and phasing are applied to the resulting spectrum.

## Mass Spectrometry (MS)

- Instrumentation: Typically a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol, dichloromethane) is injected into the GC.
- GC Conditions:
  - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
  - Carrier Gas: Helium at a constant flow rate.
  - Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of components.
- MS Conditions (Electron Ionization):
  - Ionization Energy: Typically 70 eV.
  - Mass Range: Scanned from m/z 40 to 500.

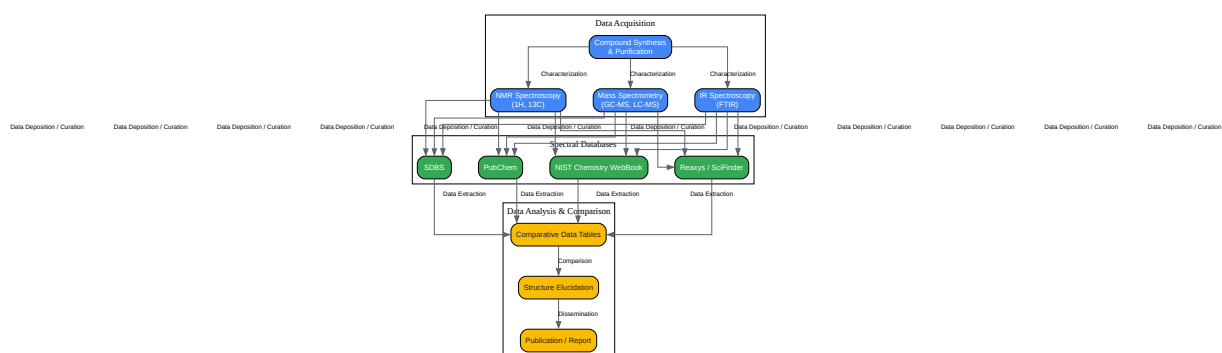
- **Data Analysis:** The mass spectrum of the compound is compared to library spectra for identification. Fragmentation patterns are analyzed to confirm the structure. Common fragmentation pathways for pyrazoles include the loss of  $N_2$  and HCN.[6]

## Infrared (IR) Spectroscopy

- **Instrumentation:** Fourier Transform Infrared (FTIR) spectrometer.
- **Sample Preparation:**
  - **Solid Samples:** Prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
  - **Liquid Samples:** Analyzed as a thin film between salt plates (NaCl or KBr).
- **Data Acquisition:**
  - **Spectral Range:** Typically  $4000-400\text{ cm}^{-1}$ .
  - **Resolution:**  $2-4\text{ cm}^{-1}$ .
  - **Number of Scans:** 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Data Analysis:** The positions and intensities of the absorption bands are correlated with the presence of specific functional groups and the overall molecular structure.

## Visualization of Spectral Data Workflow

The following diagram illustrates the general workflow for acquiring and comparing spectral data for substituted pyrazole compounds from various databases.



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Caption: Workflow for acquiring, comparing, and utilizing spectral data.

## Conclusion

The selection of an appropriate spectral database is contingent on the specific needs of the researcher. For publicly accessible, reliable data on a range of common organic compounds, the NIST Chemistry WebBook and SDBS are excellent starting points. For comprehensive searches, including extensive data from the primary literature and patents, commercial databases such as Reaxys and SciFinder are indispensable, although they require a subscription. By leveraging the data and understanding the experimental methodologies of these databases, researchers can confidently characterize and identify substituted pyrazole compounds, accelerating their research and development efforts.

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